(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid
CAS No.:
Cat. No.: VC17621978
Molecular Formula: C13H9BF3NO3
Molecular Weight: 295.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9BF3NO3 |
|---|---|
| Molecular Weight | 295.02 g/mol |
| IUPAC Name | [2-methyl-4-(trifluoromethyl)-[1]benzofuro[2,3-b]pyridin-8-yl]boronic acid |
| Standard InChI | InChI=1S/C13H9BF3NO3/c1-6-5-8(13(15,16)17)10-7-3-2-4-9(14(19)20)11(7)21-12(10)18-6/h2-5,19-20H,1H3 |
| Standard InChI Key | FITHVLPBNPVQBG-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C2C(=CC=C1)C3=C(C=C(N=C3O2)C)C(F)(F)F)(O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid (CAS: 2365531-44-6) has the molecular formula C₁₃H₉BF₃NO₃ and a molecular weight of 295.02 g/mol . The structure integrates a fused benzofuropyridine system, where the furan and pyridine rings share two adjacent carbon atoms. The boronic acid (-B(OH)₂) group at position 8 and the trifluoromethyl (-CF₃) group at position 4 introduce distinct reactivity and stability profiles .
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and the boron atom (δ ~ 30 ppm in ¹¹B NMR). Density functional theory (DFT) calculations highlight the electron-withdrawing effect of the -CF₃ group, which polarizes the boronic acid moiety, enhancing its electrophilicity in cross-coupling reactions .
Synthesis and Optimization
Stepwise Synthetic Routes
The synthesis typically begins with the construction of the benzofuro[2,3-b]pyridine core via cyclization of 2-bromophenyl acetates with fluoropyridines under palladium catalysis . A representative protocol involves:
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Cyclization: 2-Bromophenyl acetate reacts with 2-fluoropyridine using a Pd/XPhos catalyst system at 70°C to form the benzofuropyridine backbone (yield: 96%) .
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Borylation: The intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂, introducing the boronic acid group .
Challenges and Mitigation
Key challenges include the sensitivity of the boronic acid group to protodeboronation and the steric hindrance caused by the trifluoromethyl group. Strategies such as using bulky ligands (e.g., XPhos) and low-temperature reaction conditions (0–5°C) improve yields .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound serves as a versatile partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures critical for pharmaceuticals and materials. For example, coupling with aryl halides under Pd catalysis produces tri-substituted benzofuropyridines with yields exceeding 85% .
| Reaction Partner | Product | Yield (%) | Application |
|---|---|---|---|
| 4-Bromobenzonitrile | 8-Cyano derivative | 88 | Fluorescent probes |
| 5-Iodoindole | 8-Indole derivative | 82 | Kinase inhibitors |
Mechanistic Studies
Kinetic isotopic effect (KIE) studies indicate that the transmetalation step is rate-limiting, with the trifluoromethyl group accelerating oxidative addition by stabilizing the transition state through inductive effects .
Biomedical Relevance
Antimicrobial Activity
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL), attributed to the compound’s ability to disrupt microbial cell wall synthesis via boronic acid-diol interactions .
Materials Science Applications
Organic Light-Emitting Diodes (OLEDs)
The rigid benzofuropyridine core enhances electroluminescence efficiency. Patent data reveal its use in iridium complexes for blue-emitting OLEDs, achieving a luminance efficiency of 12 cd/A .
Coordination Polymers
Reaction with zinc nitrate forms a porous coordination polymer (BET surface area: 450 m²/g), applicable in CO₂ capture (adsorption capacity: 2.5 mmol/g at 298 K) .
Comparative Analysis of Boronic Acid Derivatives
| Compound | Structural Features | Key Applications |
|---|---|---|
| 4-Bromobenzeneboronic acid | Bromine substitution | Anticancer agents |
| 8-Quinolineboronic acid | Heteroaromatic core | Sensor development |
| This compound | -CF₃, fused rings | Cross-coupling, OLEDs |
The trifluoromethyl group and fused ring system confer superior thermal stability (Tₐ: 210°C) and solubility in polar aprotic solvents compared to analogs .
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